methyl 5-cyclopentyl-1H-pyrazole-3-carboxylate methyl 5-cyclopentyl-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13649185
InChI: InChI=1S/C10H14N2O2/c1-14-10(13)9-6-8(11-12-9)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,11,12)
SMILES: COC(=O)C1=NNC(=C1)C2CCCC2
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol

methyl 5-cyclopentyl-1H-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC13649185

Molecular Formula: C10H14N2O2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

methyl 5-cyclopentyl-1H-pyrazole-3-carboxylate -

Specification

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
IUPAC Name methyl 5-cyclopentyl-1H-pyrazole-3-carboxylate
Standard InChI InChI=1S/C10H14N2O2/c1-14-10(13)9-6-8(11-12-9)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,11,12)
Standard InChI Key PLAIUWNUQMXZMC-UHFFFAOYSA-N
SMILES COC(=O)C1=NNC(=C1)C2CCCC2
Canonical SMILES COC(=O)C1=NNC(=C1)C2CCCC2

Introduction

Structural and Physicochemical Properties

Methyl 5-cyclopentyl-1H-pyrazole-3-carboxylate belongs to the pyrazole family, a class of five-membered aromatic rings containing two adjacent nitrogen atoms. The cyclopentyl group at position 5 and the methyl ester at position 3 contribute to its unique stereoelectronic profile. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₀H₁₄N₂O₂
Molecular Weight194.23 g/mol
DensityNot reported
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely polar aprotic solvents

The cyclopentyl group enhances lipophilicity, potentially improving membrane permeability in biological systems. The methyl ester serves as a reactive handle for further derivatization, enabling applications in drug discovery.

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis typically involves cyclization and esterification steps. A common pathway includes:

  • Cyclopentylhydrazine Formation: Reaction of cyclopentanone with hydrazine hydrate to yield cyclopentylhydrazine.

  • Pyrazole Ring Formation: Condensation with β-keto esters (e.g., methyl acetoacetate) under acidic or basic conditions.

  • Esterification: Direct esterification of the carboxylic acid intermediate with methanol.

A representative synthesis is summarized below:

StepReagents/ConditionsIntermediate/Product
1Cyclopentanone + NH₂NH₂·H₂OCyclopentylhydrazine
2Methyl acetoacetate, H₂SO₄5-Cyclopentyl-1H-pyrazole-3-carboxylic acid
3CH₃OH, H⁺Methyl 5-cyclopentyl-1H-pyrazole-3-carboxylate

Chemical Reactions

The compound undergoes characteristic pyrazole reactions:

  • Hydrolysis: The methyl ester hydrolyzes to the carboxylic acid under acidic or basic conditions, enabling further functionalization.

  • N-Alkylation: Reacts with alkyl halides to form N-substituted derivatives, altering electronic properties.

  • Cyclopentyl Group Modifications: Hydrogenation or oxidation of the cyclopentyl moiety can modulate steric bulk .

Biological Activities and Mechanisms

Pyrazole derivatives exhibit broad bioactivity, though specific studies on methyl 5-cyclopentyl-1H-pyrazole-3-carboxylate remain limited. Extrapolating from related compounds:

Anti-Inflammatory Activity

Pyrazoles inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin synthesis. For example, analogues with similar substitution patterns show IC₅₀ values of 0.8–3.2 μM against COX-2, comparable to celecoxib. The cyclopentyl group may enhance target binding via hydrophobic interactions.

Antimicrobial Effects

In screening assays, pyrazole esters demonstrate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL). The ester group likely improves cellular uptake.

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a scaffold for designing:

  • COX-2 Inhibitors: Potential nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity.

  • Antimicrobial Agents: Hybrid molecules combining pyrazole and fluoroquinolone motifs.

Agrochemicals

Pyrazole derivatives are explored as herbicides and fungicides. The cyclopentyl group may improve soil persistence compared to linear alkyl chains .

Chemical Intermediate

The methyl ester is a precursor for amides and hydrazides, useful in polymer and coordination chemistry.

Comparison with Analogous Compounds

CompoundKey DifferencesBioactivity
Ethyl 5-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylateEthyl ester, N-methylatedHigher metabolic stability
N-Cyclopentyl-5-methyl-1H-pyrazole-3-carboxamideCarboxamide instead of esterEnhanced kinase inhibition
5-Cyclopentyl-1H-pyrazole-3-carboxylic acidFree carboxylic acidImproved water solubility

The methyl ester balances lipophilicity and reactivity, making it a versatile intermediate.

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